molecular formula C7H16N2OS B12048248 1-[2-(Methylsulfinyl)ethyl]piperazine

1-[2-(Methylsulfinyl)ethyl]piperazine

Cat. No.: B12048248
M. Wt: 176.28 g/mol
InChI Key: MFYAUHMFEPQTJO-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfinyl)ethyl]piperazine is a chemical compound with the molecular formula C₇H₁₆N₂OS and a molecular weight of 176.28 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the methylsulfinyl group in the structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine typically involves the reaction of piperazine with a suitable methylsulfinyl-containing reagent. One common method is the reaction of piperazine with 2-chloroethyl methyl sulfoxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfinyl)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[2-(Methylsulfinyl)ethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfinyl)ethyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methylsulfinyl group can influence its binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

1-[2-(Methylsulfinyl)ethyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)piperazine

InChI

InChI=1S/C7H16N2OS/c1-11(10)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3

InChI Key

MFYAUHMFEPQTJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1CCNCC1

Origin of Product

United States

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